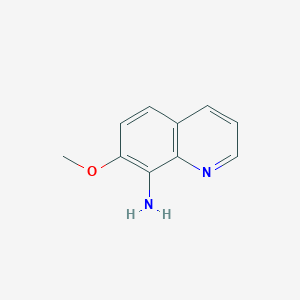

7-Methoxyquinolin-8-amine

Beschreibung

Overview of Quinolines in Medicinal Chemistry and Organic Synthesis

Quinoline (B57606), a bicyclic heterocyclic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, serves as the foundational structure for a vast array of synthetic and naturally occurring compounds. chemrj.org Its derivatives are of paramount importance in the development of therapeutic agents and as versatile components in synthetic organic chemistry.

The quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to various biological targets, leading to a wide spectrum of pharmacological activities. nih.gov Historically, quinoline-based compounds have been central to the treatment of malaria, with quinine, isolated from cinchona bark, being a primary example. chemrj.org This has led to the development of synthetic antimalarial drugs like chloroquine (B1663885) and primaquine (B1584692). nih.govacs.org

Beyond their antimalarial properties, quinoline derivatives have demonstrated a remarkable range of biological effects, including antibacterial, antiviral, anticancer, anti-inflammatory, and antifungal activities. acs.orgacs.org For instance, quinolones are a major class of synthetic antibiotics. acs.org In oncology, certain quinoline-based compounds act as inhibitors of tyrosine kinases, which are crucial in cancer cell proliferation. acs.org The versatility of the quinoline ring system allows for extensive structural modifications, enabling chemists to fine-tune the pharmacological properties of the resulting molecules to enhance efficacy and selectivity. acs.org

In organic synthesis, the quinoline nucleus is a fundamental building block for constructing more complex molecular architectures. asianpubs.org The reactivity of the quinoline ring allows for various chemical transformations, including electrophilic substitution and nucleophilic addition, facilitating the introduction of diverse functional groups. Classic reactions like the Skraup, Doebner-von Miller, and Friedländer syntheses have been instrumental in creating a wide range of quinoline derivatives. mdpi.com

The adaptability of quinolines makes them crucial starting materials for the synthesis of agrochemicals, dyes, and materials with specific electronic and optical properties. asianpubs.org Their role as ligands in catalysis is also an area of active investigation. The ability to create a large library of substituted quinolines through established synthetic routes underscores their importance as foundational structures in modern chemical research. mdpi.com

Historical Context of 7-Methoxyquinolin-8-amine in Chemical Research

The historical research context of this compound is primarily linked to its role as a chemical intermediate in the broader exploration of quinoline derivatives. While its isomer, 6-methoxy-8-aminoquinoline, is the well-known precursor to the antimalarial drug primaquine, this compound has been synthesized and studied as part of the systematic investigation of structure-activity relationships within the quinoline class. nih.govmdpi.com

Early research into quinoline chemistry focused on the synthesis and evaluation of various isomers to understand how the position of substituents on the quinoline ring influences their chemical and biological properties. The synthesis of different methoxy (B1213986) and amino substituted quinolines, including this compound, was a logical step in this exploration. It is often prepared from precursors like 7-nitroquinolines. Its availability through chemical suppliers indicates its utility as a building block for creating more complex molecules for various research applications. bldpharm.comsigmaaldrich.com

Current Research Landscape of this compound

Current research involving this compound continues to leverage its properties as a synthetic building block. It is utilized in the generation of novel heterocyclic compounds whose potential biological activities are then investigated. For example, derivatives of the related 7-methoxyquinoline (B23528) structure have been synthesized to explore their potential as antimicrobial and anticancer agents. grafiati.comsmolecule.com

Modern studies often involve using 7-methoxyquinoline derivatives as scaffolds for creating hybrid molecules. For instance, research on related 7-methoxyquinoline compounds has focused on creating derivatives that bear sulfonamide moieties to test for antimicrobial activity or linking them to other pharmacophores to explore new therapeutic possibilities. grafiati.com A study published in the Asian Journal of Organic & Medicinal Chemistry describes the synthesis of pyrazolo[3,4-d]pyrimidine derivatives starting from 4-hydrazino-7-methoxy quinoline, highlighting the use of the 7-methoxyquinoline core in creating complex heterocyclic systems for biological evaluation. asianpubs.org Furthermore, a publication in the Journal of Medicinal Chemistry identified a potent c-Met inhibitor for potential cancer therapy, which incorporates a 7-methoxyquinolin-4-yloxy moiety, demonstrating the continued relevance of this scaffold in drug discovery. acs.org

While direct and extensive studies focusing solely on the biological activities of this compound are not as prevalent as for its other isomers, its role as a key intermediate ensures its continued relevance in the ongoing quest for new and effective therapeutic agents. The compound is a tool for medicinal chemists to create and test novel molecular designs.

Structure

3D Structure

Eigenschaften

IUPAC Name |

7-methoxyquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-13-8-5-4-7-3-2-6-12-10(7)9(8)11/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOGHIAFDVVSMOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=CC=N2)C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70511436 | |

| Record name | 7-Methoxyquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70511436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83010-84-8 | |

| Record name | 7-Methoxy-8-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83010-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methoxyquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70511436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Analytical Characterization Techniques

Elucidation of Molecular Structure of 7-Methoxyquinolin-8-amine

The structural confirmation of this compound, with the molecular formula C₁₀H₁₀N₂O, relies on a combination of spectroscopic methods. Each technique provides unique insights into the molecular architecture, and together they offer a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

¹H NMR Spectroscopy : In the proton NMR spectrum of this compound, distinct signals are expected for the aromatic protons on the quinoline (B57606) ring system, the protons of the methoxy (B1213986) group, and the protons of the amine group. The aromatic protons typically appear in the downfield region (δ 6.5-8.5 ppm) due to the deshielding effect of the aromatic ring currents. The specific chemical shifts and coupling patterns (e.g., doublets, triplets) depend on their position on the quinoline core and the electronic influence of the methoxy and amino substituents. The methoxy group protons (-OCH₃) are expected to produce a sharp singlet further upfield, typically around δ 3.8-4.0 ppm. The amine group protons (-NH₂) often appear as a broad singlet, and their chemical shift can vary depending on the solvent, concentration, and temperature. hw.ac.ukcompoundchem.com

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, ten distinct signals are anticipated, corresponding to the ten carbon atoms in its structure. The carbons of the quinoline ring will resonate in the aromatic region (δ 110-160 ppm). researchgate.netlibretexts.org The carbon attached to the electron-donating methoxy group and the amino group will have their chemical shifts significantly influenced. The methoxy carbon itself is expected to appear around δ 55-60 ppm. libretexts.org

Below are the predicted NMR data tables for this compound.

Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| H-2 | 8.6 |

| H-3 | 7.3 |

| H-4 | 8.4 |

| H-5 | 7.1 |

| H-6 | 7.4 |

| -OCH₃ | 3.9 |

Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 147.5 |

| C-3 | 121.2 |

| C-4 | 135.8 |

| C-4a | 128.0 |

| C-5 | 115.1 |

| C-6 | 122.5 |

| C-7 | 155.0 |

| C-8 | 138.0 |

| C-8a | 140.0 |

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. For this compound, the molecular weight is 174.20 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 174.

The fragmentation of the molecular ion provides clues about the structure. Common fragmentation pathways for aromatic amines and ethers can be anticipated. For instance, the loss of a methyl radical (•CH₃, 15 Da) from the methoxy group is a common fragmentation for methoxy-substituted aromatic compounds, which would result in a fragment ion at m/z = 159. Another plausible fragmentation is the loss of a neutral molecule of carbon monoxide (CO, 28 Da), a characteristic fragmentation of quinolines, or hydrogen cyanide (HCN, 27 Da) from the pyridine (B92270) ring portion. The mass spectrum of the related isomer, 6-Methoxy-8-quinolinamine, shows significant fragment peaks at m/z 131 and 145, suggesting complex ring rearrangements and losses. nih.govnih.gov

Expected Mass Spectrometry Data

| Feature | Expected Value (m/z) | Description |

|---|---|---|

| Molecular Ion [M]⁺ | 174 | Corresponds to the molecular weight of the compound. |

| [M-CH₃]⁺ | 159 | Loss of a methyl radical from the methoxy group. |

| [M-HCN]⁺ | 147 | Loss of hydrogen cyanide from the quinoline ring. |

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound, with the chemical formula C₁₀H₁₀N₂O, the theoretical elemental composition can be calculated based on its atomic weights. This analysis is crucial for confirming the empirical formula of a synthesized compound.

Theoretical Elemental Composition of C₁₀H₁₀N₂O

| Element | Symbol | Atomic Weight | Percentage (%) |

|---|---|---|---|

| Carbon | C | 12.01 | 68.95 |

| Hydrogen | H | 1.01 | 5.79 |

| Nitrogen | N | 14.01 | 16.08 |

Purity Assessment and Quality Assurance in Research Compounds

The reliability and reproducibility of scientific research depend heavily on the purity and quality of the chemical compounds used. For a research compound like this compound, rigorous purity assessment and quality assurance are essential.

Purity is often determined using chromatographic techniques, most commonly High-Performance Liquid Chromatography (HPLC). HPLC separates the compound of interest from any impurities, and the purity is typically expressed as a percentage of the area of the main peak relative to the total area of all peaks in the chromatogram. For research purposes, a purity of 95% or higher is generally required. cymitquimica.com

Quality assurance in the context of research compounds involves a comprehensive approach. It begins with the careful selection of suppliers who provide a Certificate of Analysis (CoA) for their products. The CoA is a document that confirms the compound's identity and purity, often including the results from the analytical techniques described above (NMR, MS, and elemental analysis). Researchers may also perform their own analytical tests to verify the quality of the compound upon receipt and before use in experiments. Proper storage in a cool, dry, and dark place is also a critical aspect of maintaining the compound's integrity over time.

Pharmacological and Biological Research Applications of 7 Methoxyquinolin 8 Amine Derivatives

Investigation of Bioactivity and Therapeutic Potential

Derivatives of the 7-Methoxyquinolin-8-amine scaffold have been a focal point of extensive research due to their wide-ranging biological activities. Scientists have synthesized and evaluated numerous analogues, demonstrating their potential as anti-infective and anticancer agents. The structural framework of these quinoline (B57606) derivatives allows for modifications that can enhance their potency and selectivity against various pathological targets.

The quinoline ring is a well-established pharmacophore in the design of anti-infective drugs. Derivatives of this compound, particularly the broader class of 8-aminoquinolines, have shown significant activity against a spectrum of pathogens, including parasites, fungi, and bacteria.

The 8-aminoquinoline (B160924) scaffold is historically significant in antimalarial drug discovery, with primaquine (B1584692) being a notable example. Research into related structures, including those with methoxy (B1213986) substitutions, has yielded compounds with potent activity against blood-stage Plasmodium falciparum. Several 8-aminoquinoline analogues have demonstrated significantly greater potency than the parent compound, primaquine, against various clones and isolates of P. falciparum. nih.gov For instance, certain 5-alkoxy-substituted 8-quinolinamines have exhibited high in vitro efficacy against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of the parasite. acs.org

In one study, six out of thirteen 8-aminoquinoline analogues showed average 50% inhibitory concentrations (IC50) between 50 and 100 nM, marking a tenfold increase in potency compared to primaquine. nih.gov Another investigation into extended side-chain analogues of 8-aminoquinolines revealed potent in vitro antimalarial activities against both drug-sensitive (D6) and drug-resistant (W2) strains of P. falciparum. researchgate.net

| Compound/Derivative Class | P. falciparum Strain | IC50 (ng/mL) | Reference |

| 8-Quinolinamines (general) | D6 (drug-sensitive) | 20 - 4760 | acs.org |

| 8-Quinolinamines (general) | W2 (drug-resistant) | 22 - 4760 | acs.org |

| Extended side chain 8-aminoquinolines | D6 (drug-sensitive) | 190 - 920 | researchgate.net |

| Extended side chain 8-aminoquinolines | W2 (drug-resistant) | 120 - 820 | researchgate.net |

| 8-Aminoquinoline Analogs (6 compounds) | Various strains (average) | 50 - 100 nM | nih.gov |

Derivatives of 8-aminoquinoline have also been investigated for their efficacy against various Leishmania species, the protozoan parasites responsible for leishmaniasis. The 8-aminoquinoline drug tafenoquine (B11912) has demonstrated significant in vitro activity against Leishmania donovani amastigotes within macrophages, with IC50 values ranging from 0.1 to 4.0 μM for both antimony-sensitive and resistant strains. nih.gov

Synthetic analogues of naturally occurring quinoline alkaloids have also shown promise. For example, specific synthetic derivatives of N-methyl-8-methoxyflindersine were found to be effective against intracellular amastigotes of Leishmania (Viannia) panamensis, with one compound recording an EC50 of 1.91 μg/mL. nih.govresearchgate.net Furthermore, broader studies on 8-quinolinamines have identified several compounds with potent in vitro antileishmanial activity against L. donovani, with IC50 values as low as 0.84 μg/mL. acs.org

| Compound/Derivative | Leishmania Species | Activity (IC50 / EC50) | Reference |

| Tafenoquine | L. donovani | 0.1 - 4.0 μM | nih.gov |

| Synthetic N-methyl-8-methoxyflindersine analog (Compound 8) | L. (V.) panamensis | 1.91 μg/mL | nih.govresearchgate.net |

| 8-Quinolinamines (various) | L. donovani | 0.84 - 5.0 μg/mL | acs.org |

| Extended side chain 8-aminoquinolines | L. donovani promastigotes | 1.6 - 32 μg/mL | researchgate.net |

The therapeutic potential of quinoline derivatives extends to fungal infections. A series of novel 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamides were synthesized and screened for antimicrobial activity. One derivative, in particular, showed the highest effect against Candida albicans and Cryptococcus neoformans, with Minimum Inhibitory Concentration (MIC) values of 7.812 and 31.125 µg/mL, respectively. nih.gov

Other research has focused on 8-quinolinamines, which have demonstrated very promising activity against several pathogenic fungi. acs.org For instance, these compounds have shown potent IC50 values against various Candida species, including C. albicans, C. glabrata, and C. krusei, as well as against Cryptococcus neoformans, with IC50 values for the latter reaching as low as 0.67 μg/mL. acs.org Additionally, novel 8-hydroxyquinolin-5-ylidene thiosemicarbazone derivatives exhibited exceptional antifungal efficacy, with MICs of ≤ 0.0313 μg/mL against C. auris, C. glabrata, C. neoformans, and C. parapsilosis. nih.gov

| Compound/Derivative Class | Fungal Species | Activity (MIC / IC50 in μg/mL) | Reference |

| 4-((7-methoxyquinolin-4-yl) amino)-N-(pyrimidin-2-yl)benzenesulfonamide | Candida albicans | 7.812 (MIC) | nih.gov |

| 4-((7-methoxyquinolin-4-yl) amino)-N-(pyrimidin-2-yl)benzenesulfonamide | Cryptococcus neoformans | 31.125 (MIC) | nih.gov |

| 8-Quinolinamines (various) | Candida albicans | 4.93 - 19.38 (IC50) | acs.org |

| 8-Quinolinamines (various) | Candida glabrata | 3.96 - 19.22 (IC50) | acs.org |

| 8-Quinolinamines (various) | Candida krusei | 2.89 - 18.95 (IC50) | acs.org |

| 8-Quinolinamines (various) | Cryptococcus neoformans | 0.67 - 18.64 (IC50) | acs.org |

| 8-hydroxyquinolin-5-ylidene thiosemicarbazones | C. neoformans & various Candida spp. | ≤ 0.0313 (MIC) | nih.gov |

Derivatives of 7-methoxyquinoline (B23528) have also been evaluated for their antibacterial properties, particularly against the significant human pathogen Staphylococcus aureus. The introduction of an acetyl group to a sulfanilamide (B372717) derivative of 7-methoxyquinoline enhanced its activity against S. aureus. nih.gov Broader investigations into 8-quinolinamines have revealed potent antibacterial effects, with IC50 values against S. aureus as low as 1.33 μg/mL. acs.org

Furthermore, research into 8-hydroxyquinoline (B1678124) derivatives has identified compounds with significant inhibitory potential against both methicillin-sensitive S. aureus (MSSA) and methicillin-resistant S. aureus (MRSA). One compound, 5,7-dichloro-8-hydroxy-2-methylquinoline, demonstrated high potency with MIC values of 2.2 μM and 1.1 μM against MSSA and MRSA, respectively. researchgate.net

| Compound/Derivative Class | Bacterial Strain | Activity (IC50 / MIC) | Reference |

| 8-Quinolinamines (various) | Staphylococcus aureus | 1.33 - 18.9 μg/mL (IC50) | acs.org |

| 5,7-dichloro-8-hydroxy-2-methylquinoline | Methicillin-sensitive S. aureus (MSSA) | 2.2 μM (MIC) | researchgate.net |

| 5,7-dichloro-8-hydroxy-2-methylquinoline | Methicillin-resistant S. aureus (MRSA) | 1.1 μM (MIC) | researchgate.net |

The quinoline scaffold is a common feature in a number of anticancer drugs, particularly protein kinase inhibitors. icm.edu.pl Research has demonstrated that 7-methoxy- and 8-methoxy-4-anilinoquinoline derivatives possess potent antiproliferative activities against various cancer cell lines. nih.gov

A series of 8-methoxy-4-anilinoquinolines were evaluated for their in vitro antiproliferative effects against HeLa (human cervical cancer) and BGC-823 (human gastric carcinoma) cell lines. Several of these compounds exhibited potent cytotoxic activities, with some showing IC50 values superior to the established anticancer drug gefitinib. nih.gov For example, one derivative displayed IC50 values of 7.15 μM against HeLa cells and 4.65 μM against BGC-823 cells. nih.gov

Other studies have explored different modifications. Novel fluoroquinolone derivatives incorporating a 7,8-ethylene diamine chelator group showed significant antiproliferative efficacy against a panel of colorectal cancer cell lines, with one compound exhibiting an IC50 of 0.16 μM against the SW620 cell line. nih.gov The antiproliferative activity of 4-amino, 7-substituted-quinoline derivatives has also been noted against breast cancer cell lines. arabjchem.org

| Compound/Derivative Class | Cancer Cell Line | Activity (IC50 in μM) | Reference |

| 8-methoxy-4-anilinoquinoline (Compound 2i) | HeLa (Cervical Cancer) | 7.15 | nih.gov |

| 8-methoxy-4-anilinoquinoline (Compound 2i) | BGC-823 (Gastric Carcinoma) | 4.65 | nih.gov |

| 8-methoxy-4-anilinoquinoline (Compound 1f) | HeLa (Cervical Cancer) | 10.18 | nih.gov |

| 8-methoxy-4-anilinoquinoline (Compound 1f) | BGC-823 (Gastric Carcinoma) | 8.32 | nih.gov |

| 7,8-Ethylene Diamine Fluoroquinolone (Compound 4a) | HCT116 (Colorectal Cancer) | 0.6 | nih.gov |

| 7,8-Ethylene Diamine Fluoroquinolone (Compound 4a) | SW620 (Colorectal Cancer) | 0.16 | nih.gov |

| 8-Amino-7-quinolinecarbaldehyde | Caco-2 (Colorectal Carcinoma) | 1.14 | brieflands.com |

Anticancer and Antiproliferative Activities

Mechanisms of Action and Biological Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding the interaction between this compound derivatives and their biological targets at a molecular level.

These in silico studies help to:

Identify potential binding sites on target proteins.

Elucidate the types of intermolecular interactions, such as hydrogen bonds, π-π stacking, and π-cation interactions, that stabilize the ligand-protein complex. nih.govsemanticscholar.org

Predict the binding affinity of a compound for its target, which can correlate with its biological activity. semanticscholar.org

For instance, molecular docking studies were conducted on pyrazolo[3,4-d]pyrimidine derivatives that were synthesized using a 7-methoxy quinoline precursor to evaluate their potential interactions with biological targets. asianpubs.org Similarly, docking has been used to analyze the binding of various imidazoquinoline derivatives with their target proteins, providing insights into their mechanism of action. nih.gov

Enzyme inhibition is a common mechanism through which quinoline derivatives exert their pharmacological effects. While specific assays targeting this compound are part of ongoing research, studies on structurally similar compounds have identified several key enzyme targets.

Kinase Inhibition : A series of 8-hydroxy-quinoline-7-carboxylic acid derivatives were identified as potent inhibitors of Pim-1 kinase, a serine/threonine kinase that plays a role in cell survival and apoptosis. researchgate.net Molecular modeling suggested that the 8-hydroxy-quinoline scaffold was a crucial pharmacophore for interacting with key residues in the ATP-binding pocket of the enzyme. researchgate.net

Other Metalloenzymes : Derivatives of 8-hydroxyquinoline (a related scaffold) are known to target key metalloenzymes involved in cancer progression. These include ribonucleotide reductase, which is involved in DNA synthesis, and matrix metalloproteinases, which play a role in metastasis. nih.gov

These findings suggest that derivatives of this compound may also function by inhibiting specific enzymes that are vital for the growth and survival of cancer cells.

Role of 7 Methoxyquinolin 8 Amine in Materials Science and Industrial Applications

Integration of Amines in Functional Materials

The incorporation of amine functionalities is a well-established strategy for tailoring the properties of materials. The primary amine group in 7-Methoxyquinolin-8-amine, coupled with the inherent characteristics of the quinoline (B57606) scaffold, offers unique opportunities for creating materials with enhanced thermal stability, conductivity, and chelating abilities.

Polymers and Nanomaterials

The presence of a reactive primary amine allows this compound to be incorporated into various polymer backbones or grafted onto the surface of nanomaterials. This functionalization can impart desirable properties to the resulting materials. For instance, the quinoline moiety is known for its thermal stability and fluorescent properties, which can be transferred to polymers upon incorporation of this compound as a monomer or additive.

In the realm of nanomaterials, the amine group can act as an effective anchoring point for attaching the molecule to the surface of nanoparticles, such as silica (B1680970) or metal oxides. This surface modification can improve the dispersibility of the nanoparticles in various media and introduce new functionalities. The quinoline structure, with its nitrogen and oxygen atoms, can also serve as a chelating agent for metal ions, making these functionalized nanomaterials potentially useful in sensing, catalysis, or environmental remediation applications.

Table 1: Potential Applications of this compound in Polymers and Nanomaterials

| Application Area | Role of this compound | Potential Benefits |

| High-Performance Polymers | Monomer or additive | Enhanced thermal stability, fluorescence, and chemical resistance. |

| Functionalized Nanoparticles | Surface modifier | Improved dispersibility, introduction of metal-chelating sites. |

| Sensors | Active material | Detection of metal ions through fluorescence quenching or enhancement. |

| Corrosion Inhibition | Component in protective coatings | Formation of a protective layer on metal surfaces. |

Catalysis

The nitrogen atoms within the quinoline ring system and the exocyclic amine group of this compound can act as coordination sites for metal ions, making it a potential ligand in catalysis. Chiral derivatives of aminoquinolines have been explored as ligands in asymmetric catalysis, suggesting that this compound could serve as a scaffold for the development of new catalysts.

The formation of metal complexes with this compound could lead to catalysts for a variety of organic transformations, including oxidation, reduction, and cross-coupling reactions. The electronic properties of the quinoline ring, influenced by the methoxy (B1213986) and amino substituents, can be fine-tuned to modulate the activity and selectivity of the catalytic center.

Environmental Considerations and Sustainable Synthesis

As with any chemical compound intended for industrial use, the environmental impact and the sustainability of the synthesis process for this compound are critical considerations.

The environmental fate of quinoline and its derivatives is an area of active research. While some quinolines have been shown to be biodegradable, others can be persistent in the environment. The ecotoxicity of this compound would need to be thoroughly evaluated to ensure its safe application.

From a synthesis perspective, there is a growing emphasis on developing "green" and sustainable chemical processes. Traditional methods for synthesizing quinolines can involve harsh reaction conditions and the use of hazardous reagents. Modern approaches focus on catalysis-driven, atom-economical reactions that minimize waste and energy consumption. The development of sustainable synthetic routes to this compound will be crucial for its broader industrial adoption. Research into enzymatic or chemo-enzymatic synthesis pathways could offer more environmentally benign alternatives to conventional methods.

Table 2: Key Aspects of Environmental and Sustainability Profile for Quinoline Derivatives

| Aspect | Considerations | Research Focus |

| Biodegradability | Persistence in soil and water. | Studies on microbial degradation pathways. |

| Ecotoxicity | Impact on aquatic life and other organisms. | Toxicological assessments and risk analysis. |

| Sustainable Synthesis | Use of hazardous reagents, energy consumption, waste generation. | Development of catalytic, solvent-free, and bio-based synthetic methods. |

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency

Traditional synthesis methods for quinoline (B57606) derivatives often require harsh conditions, such as the use of strong acids or metal catalysts at high temperatures. nih.gov The development of more efficient and environmentally benign synthetic routes is a key area of ongoing research. Future efforts are likely to focus on catalyst-free reactions and methodologies that can be performed under milder conditions, potentially even in aqueous media.

Table 1: Comparison of Synthetic Approaches for Quinoline Derivatives

| Synthetic Strategy | Conditions | Advantages |

|---|---|---|

| Traditional Methods (e.g., Skraup, Friedländer) | High temperature, strong acids/bases, metal catalysts | Well-established, versatile |

| Catalyst-Free Condensation | Milder conditions, potentially aqueous media | Increased efficiency, reduced environmental impact, avoids catalyst cost/removal |

Exploration of New Pharmacological Targets for 7-Methoxyquinolin-8-amine Derivatives

Derivatives of 8-aminoquinoline (B160924) are known for a broad spectrum of biological activities, including antimalarial, antimicrobial, and antileishmanial properties. mdpi.comacs.org Building on this foundation, current and future research is aimed at identifying novel pharmacological targets for derivatives of this compound. The versatility of the quinoline core allows for structural modifications to target a wide array of biological molecules. researchgate.net

Emerging areas of interest include:

Oncology : Quinoline derivatives have been investigated as inhibitors of various enzymes crucial for cancer progression, such as topoisomerases, thymidylate synthase, and protein kinases like VEGFR tyrosine kinase. researchgate.net More recently, the Enhancer of Zeste Homologue 2 (EZH2), a histone methyltransferase overexpressed in many cancers, has been identified as a potential target. nih.gov

Immunomodulation : The imidazoquinoline structure, related to quinolines, is known to interact with Toll-like receptors (TLRs) 7 and 8, which are key players in the innate immune response. nih.gov This suggests that this compound derivatives could be developed as agonists or antagonists for these receptors, with potential applications in treating infectious diseases, cancer, and autoimmune disorders. nih.govnih.gov

Neurodegenerative Diseases : Given that oxidative stress is a common factor in diseases like Alzheimer's and Parkinson's, the core structure of quinoline is being explored for the development of therapeutic agents targeting neurodegeneration. cespu.pt

Table 2: Potential Pharmacological Targets for this compound Derivatives

| Target Class | Specific Target Example | Therapeutic Area |

|---|---|---|

| Protein Kinases | VEGFR Tyrosine Kinase | Oncology |

| Histone Modifying Enzymes | Enhancer of Zeste Homologue 2 (EZH2) | Oncology |

| Immune Receptors | Toll-like Receptors 7 and 8 (TLR7/8) | Infectious Disease, Cancer, Autoimmunity |

Advanced Materials Development utilizing this compound as a Precursor

The unique chemical properties of the quinoline nucleus, including its potential for fluorescence, make it a valuable building block for advanced functional materials. nih.govcymitquimica.com this compound can serve as a precursor for a variety of materials with applications in bioimaging and electronics.

The presence of both an amino (-NH2) and a methoxy (B1213986) (-OCH3) group on the quinoline ring can give rise to interesting photophysical properties, such as intramolecular charge transfer (ICT) fluorescence. nih.gov This phenomenon can lead to compounds that exhibit strong fluorescence with large Stokes shifts, making them ideal for use as biological probes. nih.gov For instance, quinoline derivatives have been developed as Golgi-localized probes for live-cell imaging, including for two-photon fluorescence microscopy. nih.gov Future work could focus on tuning the structure of this compound to create novel sensors and imaging agents with enhanced specificity and photostability.

Computational Chemistry and In Silico Screening for New Applications

Computational chemistry and in silico screening have become indispensable tools in modern drug discovery and materials science. nih.gov These methods allow for the rapid and cost-effective evaluation of large libraries of virtual compounds, helping to prioritize candidates for synthesis and experimental testing.

For this compound, computational approaches can be applied in several ways:

Molecular Docking : This technique can be used to predict the binding affinity and orientation of this compound derivatives within the active site of a specific biological target, such as an enzyme or receptor. researchgate.netmdpi.com This helps in understanding structure-activity relationships and in designing more potent and selective molecules.

Focused Library Design : By using protein-compound docking simulations across a range of protein targets, a protein-compound affinity matrix can be generated. nih.gov Applying machine-learning techniques and principal component analysis (PCA) to this matrix can help design a focused library of this compound derivatives optimized for a particular biological target or family of targets. nih.gov

ADMET Prediction : Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to identify candidates with favorable pharmacokinetic profiles early in the development process. mdpi.com

These in silico methods significantly accelerate the research and development cycle, enabling the efficient exploration of the vast chemical space accessible from the this compound scaffold. nih.gov

Q & A

Q. What are the standard synthetic routes for 7-Methoxyquinolin-8-amine, and how can reaction conditions be optimized for yield?

The synthesis of this compound derivatives typically involves functionalization of the quinoline backbone. A common approach includes:

- Methylation : Starting with 8-hydroxyquinoline, methylation using dimethyl sulfate or similar agents introduces the methoxy group at position 7 .

- Amine introduction : Subsequent nitration or substitution at position 8, followed by reduction (e.g., catalytic hydrogenation or Staudinger reaction), yields the amine group.

Optimization strategies : - Temperature control during alkylation (e.g., using isopropyl lithium at low temperatures to avoid side reactions) .

- Demethylation conditions (acidic or basic) must be tailored to preserve the amine functionality.

- Monitor reaction progress via TLC or HPLC to adjust stoichiometry and reaction time.

Q. What spectroscopic and analytical methods are critical for characterizing this compound?

- NMR spectroscopy :

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₀H₁₀N₂O: calc. 174.0793) .

- Elemental analysis : Verify purity (>95%) by matching experimental and theoretical C/H/N/O percentages .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data for this compound derivatives?

Conflicting data (e.g., unexpected coupling patterns in NMR) may arise from:

- Tautomerism : The amine group at position 8 may participate in keto-enol tautomerism, altering proton environments. Use variable-temperature NMR to stabilize tautomers .

- Impurity interference : Recrystallize samples in non-polar solvents (e.g., hexane/ethyl acetate) and re-analyze via HPLC-MS to isolate pure fractions .

- Stereochemical effects : For chiral derivatives, employ chiral shift reagents or X-ray crystallography to confirm spatial arrangements .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the amine group at position 8 has high nucleophilicity (f⁻ ~0.15) .

- Molecular dynamics simulations : Model solvation effects (e.g., in ethanol/water mixtures) to predict reaction pathways under varying pH conditions .

- Transition state analysis : Use software like Gaussian or ORCA to optimize geometries and determine activation energies for substitution reactions .

Q. How should researchers address contradictory biological activity data in studies involving this compound?

Discrepancies in bioassay results (e.g., IC₅₀ values) may stem from:

- Assay conditions : Standardize protocols for pH (e.g., 7.4 for cell-based assays), temperature, and incubation time .

- Solubility limitations : Use co-solvents (e.g., DMSO ≤0.1%) and confirm compound stability via UV-Vis spectroscopy before testing .

- Metabolic interference : Pre-treat samples with cytochrome P450 inhibitors to rule out enzymatic degradation .

Data Presentation and Validation

Q. What are best practices for presenting synthetic and analytical data in publications?

-

Tables : Include yields, melting points, and spectral data (e.g., NMR shifts, HRMS m/z) .

Example:Derivative Yield (%) m.p. (°C) ¹H NMR (δ, ppm) HRMS (m/z) 7-MeO-8-NH₂ 72 145–147 3.89 (s, 3H), 5.21 (br, 2H) 174.0793 [M+H]⁺ -

Figures : Use reaction schemes with numbered intermediates (e.g., "Compound 1 ") and annotate key spectral peaks .

-

Statistical validation : Report standard deviations for triplicate experiments and use ANOVA for comparative studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.